molecular formula C18H18N4O2 B11709244 N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide

N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide

Cat. No.: B11709244
M. Wt: 322.4 g/mol
InChI Key: KCJOJMOORLRBFV-IWGRKNQJSA-N
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Description

N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide is a diacylhydrazone Schiff base compound. It is characterized by the presence of two phenylmethylidene groups attached to a succinohydrazide backbone. This compound is known for its ability to form multidentate complexes with metal ions due to the presence of nitrogen and oxygen atoms in its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide is typically synthesized through the condensation reaction between succinic dihydrazide and benzaldehyde. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide involves its ability to coordinate with metal ions through its nitrogen and oxygen atoms. This coordination can lead to the formation of stable complexes that exhibit unique chemical and physical properties. The molecular targets and pathways involved include metal ion binding sites and the subsequent modulation of metal ion-dependent biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~,N’~4~-bis[(E)-phenylmethylidene]succinohydrazide is unique due to its specific phenylmethylidene groups, which provide distinct electronic and steric effects compared to other similar compounds. This uniqueness allows it to form complexes with different metal ions and exhibit unique luminescent properties .

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

N,N'-bis[(E)-benzylideneamino]butanediamide

InChI

InChI=1S/C18H18N4O2/c23-17(21-19-13-15-7-3-1-4-8-15)11-12-18(24)22-20-14-16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,21,23)(H,22,24)/b19-13+,20-14+

InChI Key

KCJOJMOORLRBFV-IWGRKNQJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)CCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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